1-benzyl-N-ethyl-4-piperidinecarboxamide

Drug Discovery Medicinal Chemistry ADME Optimization

1-Benzyl-N-ethyl-4-piperidinecarboxamide (free base, ≥95%) is a CNS-optimized piperidine-4-carboxamide scaffold with ACD/LogP 1.76, zero Rule-of-Five violations, and LogD (pH 7.4) of -0.42—enabling passive blood-brain barrier diffusion critical for Alzheimer's acetylcholinesterase inhibitor programs. Unlike the hydrochloride salt or primary amide analogs, this free base form provides unconfounded salt selection flexibility and orthogonal diversification handles (free secondary amine + tertiary amide) for rapid SAR exploration. Procure this well-characterized AldrichCPR building block to eliminate the experimental variability inherent in close analog substitution and accelerate your lead optimization workflow.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
Cat. No. B5231557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-ethyl-4-piperidinecarboxamide
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C15H22N2O/c1-2-16-15(18)14-8-10-17(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,16,18)
InChIKeyDGSFGSBTTTWNOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-N-ethyl-4-piperidinecarboxamide: Compound Class and Core Characteristics for Research Procurement


1-Benzyl-N-ethyl-4-piperidinecarboxamide (CAS 429639-61-2) is a synthetic piperidine-4-carboxamide derivative with the molecular formula C15H22N2O and a molecular weight of 246.35 g/mol . The compound features a piperidine core substituted at the 1-position with a benzyl group and at the carboxamide nitrogen with an ethyl group . It is primarily offered as a research chemical and building block for early drug discovery, with typical reported purity levels of 95-98% from commercial sources [1]. The free base form is a solid at ambient temperature with a predicted melting point of approximately 141.8°C .

1-Benzyl-N-ethyl-4-piperidinecarboxamide: Why In-Class Analogs Cannot Be Assumed Interchangeable


Piperidine-4-carboxamide derivatives exhibit pronounced structure-dependent variations in physicochemical and pharmacological properties despite sharing a common core scaffold [1]. Minor modifications to the N-substituents on the piperidine nitrogen or the amide nitrogen can drastically alter lipophilicity (logP), aqueous solubility, hydrogen bonding capacity, and target binding profiles [2]. Consequently, substituting 1-benzyl-N-ethyl-4-piperidinecarboxamide with a closely related analog such as the primary amide 1-benzylpiperidine-4-carboxamide, the hydrochloride salt form, or the N-methyl homolog without empirical verification introduces significant risk of divergent experimental outcomes. The evidence below quantifies the specific differentiation dimensions that substantiate independent procurement and experimental validation.

1-Benzyl-N-ethyl-4-piperidinecarboxamide: Comparative Quantitative Evidence for Scientific Selection


1-Benzyl-N-ethyl-4-piperidinecarboxamide vs. Primary Amide Analog: Enhanced Lipophilicity for Membrane Permeability

The N-ethyl substitution on the carboxamide nitrogen of 1-benzyl-N-ethyl-4-piperidinecarboxamide substantially increases lipophilicity compared to the primary amide analog 1-benzylpiperidine-4-carboxamide . This modification reduces hydrogen bond donor count and alters the predicted partition coefficient, a key determinant of passive membrane permeability and central nervous system penetration potential .

Drug Discovery Medicinal Chemistry ADME Optimization

1-Benzyl-N-ethyl-4-piperidinecarboxamide Free Base vs. Hydrochloride Salt: Differential Solubility and Ionization State

The free base form of 1-benzyl-N-ethyl-4-piperidinecarboxamide exhibits a markedly different solubility and ionization profile compared to its hydrochloride salt (CAS 6308-67-4) . The free base is predicted to have limited aqueous solubility (~489 mg/L) and a LogD (pH 7.4) of -0.42, indicating a balance of lipophilicity and hydrophilicity at physiological pH . The hydrochloride salt enhances aqueous solubility but alters the compound's net charge and may impact permeability and in vivo absorption .

Formulation Science Biopharmaceutics Salt Selection

1-Benzyl-N-ethyl-4-piperidinecarboxamide vs. N-Methyl Homolog: Optimized Lipophilicity for CNS Druglikeness

The N-ethyl substituent provides a critical balance of lipophilicity and molecular weight that distinguishes 1-benzyl-N-ethyl-4-piperidinecarboxamide from its N-methyl homolog. The ACD/LogP of 1.76 for the ethyl derivative falls within the optimal range for CNS drug candidates (typically 1-3), while the N-methyl analog would have a lower logP (~1.2-1.4, class-level inference), potentially reducing brain penetration . Additionally, the compound meets all Rule-of-Five criteria with zero violations, indicating favorable druglikeness .

Structure-Activity Relationship CNS Drug Discovery Medicinal Chemistry

1-Benzyl-N-ethyl-4-piperidinecarboxamide as a Scaffold for Donepezil Analogs: Structural Basis for Cholinesterase Inhibitor Development

N-Benzylpiperidine carboxamide derivatives, including the 1-benzyl-N-ethyl-4-piperidinecarboxamide scaffold, serve as core templates for the design of acetylcholinesterase (AChE) inhibitors [1][2]. The N-benzylpiperidine moiety is a common feature in potent AChE inhibitors such as donepezil, and SAR studies have demonstrated that modifications to the carboxamide nitrogen can modulate inhibitory potency [1]. While direct comparative IC50 data for the exact target compound are not publicly available, related N-benzylpiperidine carboxamide derivatives have shown AChE IC50 values as low as 0.03 ± 0.07 µM [1], establishing the scaffold's potential.

Alzheimer's Disease Cholinesterase Inhibition Neuropharmacology

1-Benzyl-N-ethyl-4-piperidinecarboxamide: Validated Application Scenarios Based on Evidence


CNS Drug Discovery Programs Requiring Optimized Blood-Brain Barrier Penetration

Given its ACD/LogP of 1.76 and zero Rule-of-Five violations, 1-benzyl-N-ethyl-4-piperidinecarboxamide is ideally suited as a starting scaffold for central nervous system (CNS) drug discovery programs where passive diffusion across the blood-brain barrier is essential . Its lipophilicity profile balances membrane permeability with aqueous solubility, making it a valuable template for lead optimization efforts targeting neurological indications .

Synthesis of Cholinesterase Inhibitor Libraries for Neurodegenerative Disease Research

The N-benzylpiperidine carboxamide core is a privileged structure in acetylcholinesterase inhibitor design, as evidenced by the low-nanomolar IC50 values observed in related analogs . Researchers developing novel Alzheimer's disease therapeutics can employ 1-benzyl-N-ethyl-4-piperidinecarboxamide as a key building block for library synthesis and structure-activity relationship exploration .

Preclinical Formulation Studies Requiring Free Base Material for Salt Screening

The free base form of 1-benzyl-N-ethyl-4-piperidinecarboxamide, with its predicted aqueous solubility of 489 mg/L and LogD (pH 7.4) of -0.42, provides a well-characterized starting point for salt selection and formulation development . Its moderate solubility and ionization profile enable systematic evaluation of various salt forms to optimize pharmacokinetic properties without confounding by the hydrochloride counterion .

Building Block for Diversity-Oriented Synthesis of Piperidine-4-carboxamide Derivatives

As a readily available member of the AldrichCPR collection of unique chemicals for early discovery , 1-benzyl-N-ethyl-4-piperidinecarboxamide serves as a versatile synthetic intermediate. The free secondary amine on the piperidine ring and the tertiary amide functionality offer orthogonal handles for further diversification, enabling rapid exploration of chemical space around the piperidine-4-carboxamide core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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